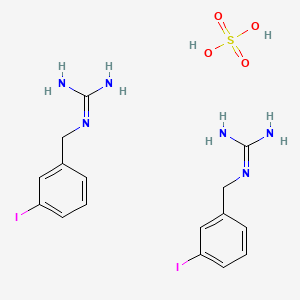

m-Iodobenzyl guanidine sulfate

描述

m-Iodobenzyl guanidine sulfate (MIBG) is a synthetic compound that has been used in scientific research since the early 1990s . It is composed of an iodobenzyl group attached to guanidine sulfate and is a derivative of guanidine . The molecular formula of MIBG is C8H12IN3O4S .

Synthesis Analysis

The unlabelled MIBG hemisulfate is synthesized by the procedure described by Wieland et al. (1980) . In this study, the preparation of MIBG through different methods was evaluated and a new method, which is one step, simple, and cost-effective, was introduced .

Molecular Structure Analysis

The IUPAC name of MIBG is 2-[(3-iodophenyl)methyl]guanidine; sulfuric acid . The InChIKey is NMHJRGCKGFRFAQ-UHFFFAOYSA-N . The Canonical SMILES is C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O .

Physical And Chemical Properties Analysis

The molecular weight of MIBG is 373.17 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass of MIBG are 372.95932 g/mol . The topological polar surface area is 147 Ų .

科研应用

Imaging and Therapy of Neuroendocrine Tumors

MIBG is a noradrenaline analogue utilized in the diagnosis and treatment of neuroendocrine tumors. Its uptake by these tumors allows for imaging and therapeutic applications. Studies have demonstrated its effectiveness in localizing neuroblastoma cells, facilitating targeted radiotherapy (Hadrich et al., 1999; Giammarile et al., 2008). Its intracellular distribution in neuroblastoma cells, particularly within mitochondria, underscores its potential for precise dosimetry in targeted therapies (Gaze et al., 1991).

Cardiac Function Evaluation

MIBG scintigraphy is utilized in assessing myocardial innervation, providing valuable insights into cardiac sympathetic neuronal function. It has been successfully used to evaluate the effectiveness of pharmacological treatments in patients with heart failure, indicating changes in cardiac sympathetic activity (Treglia et al., 2013).

Comparative Cellular Effects

Research comparing MIBG with its structural analogs highlights the specificity and efficiency of MIBG in inhibiting the catecholamine uptake system in neuroblastoma and pheochromocytoma cells. This specificity plays a crucial role in its therapeutic and diagnostic applications, demonstrating its superiority in certain biochemical and cell-biological properties (Van den Berg et al., 1997).

Adrenal Medulla Imaging

MIBG is also instrumental in imaging the adrenal medulla and tumors of adrenomedullary origin. Its structure, akin to guanethidine, facilitates localization in catecholamine storage tissue, making it a potent agent for imaging adrenomedullary disorders (Wieland et al., 1984).

Dosimetry in Neuroblastoma Treatment

The use of MIBG for dosimetry in the treatment of neuroblastoma highlights its potential to deliver predefined whole-body doses to treat resistant forms of the disease, providing a basis for standardized treatment protocols across different centers (Fielding et al., 2005).

Safety And Hazards

未来方向

Persistently MIBG-avid metastatic lesions in subsets of patients following completion of therapy may not represent active disease that will progress . Further studies are needed to determine whether MYCN status or other biomarkers, and/or PET scans, may help identify patients with residual inactive MIBG lesions who require no further therapy .

性质

IUPAC Name |

2-[(3-iodophenyl)methyl]guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNACDNPGABUBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22I2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iobenguane sulfate | |

CAS RN |

87862-25-7 | |

| Record name | Iobenguane sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087862257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOBENGUANE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8I0922465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

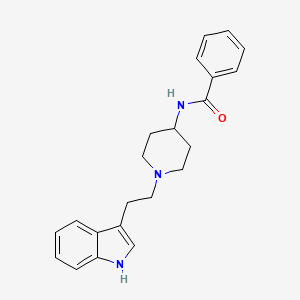

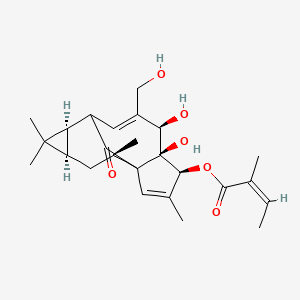

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B1671950.png)